

Application Note: Detection of Cefacetrile Residues in Milk using Thin-Layer Chromatography

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Compound of Interest

Compound Name: Cefacetrile

Cat. No.: B1668779

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Introduction

Cefacetrile is a first-generation cephalosporin antibiotic used in veterinary medicine to treat infections such as mastitis in dairy cattle. The presence of antibiotic residues in milk is a significant public health concern, as it can lead to allergic reactions in sensitive individuals and contribute to the development of antibiotic-resistant bacteria. Therefore, robust and accessible methods for monitoring **Cefacetrile** residues in milk are essential for ensuring food safety. Thin-layer chromatography (TLC) offers a simple, rapid, and cost-effective screening method for the determination of **Cefacetrile** in milk.^{[1][2][3]} This application note provides a detailed protocol for the detection of **Cefacetrile** residues in milk using TLC.

Experimental Protocol

This protocol is based on the method described by Grzelak et al. (2009).^{[1][2]}

1. Materials and Reagents

- Chemicals and Standards:
 - Cefacetrile** standard (analytical grade)
 - Methanol (HPLC grade)^[1]

- Toluene (analytical grade)[1]
- Ethyl acetate (analytical grade)[1]
- Formic acid (98%)[1]
- Hexane (analytical grade)[1]
- Milk (2% fat, antibiotic-free for controls and spiking)[1]
- Apparatus and Equipment:
 - TLC plates (Silica gel 60 F254, 10 x 20 cm, with concentrating zone)[2][3]
 - DS sandwich chambers for TLC development[1]
 - Micropipettes (10 µL)
 - Video camera or UV detector for spot visualization[1][2]
 - Glass vials

2. Preparation of Solutions

- Standard Stock Solution (1.0 mg/mL): Dissolve an accurately weighed amount of **Cefacetrile** standard in methanol to obtain a final concentration of 1.0 mg/mL.[1]
- Working Standard Solution (0.1 mg/mL): Dilute the standard stock solution with methanol to obtain a final concentration of 0.1 mg/mL.[1]
- Mobile Phase: Prepare a mixture of methanol, toluene, ethyl acetate, and 98% formic acid in a ratio of 5:20:65:10 (v/v/v/v).[1][2]

3. Sample Preparation

- Spiked Milk Samples:
 - For a concentration of 1.0 mg/mL, fortify 1 mL of 2% fat milk with 1 mg of **Cefacetrile**. [1]

- For a concentration of 0.1 mg/mL, fortify 0.9 mL of 2% fat milk with 0.1 mL of the 1.0 mg/mL **Cefacetriple** standard solution.[1]

4. Chromatographic Procedure

- Spotting: Apply 10 µL of the standard solutions and the spiked milk samples onto the concentrating zone of the TLC plate.[1]
- Pre-development (Lipid Removal): Place the TLC plate in a DS sandwich chamber and develop with hexane to the top of the concentrating zone. This step removes lipids from the milk samples.[1][2]
- Drying: Air-dry the plate thoroughly after pre-development.
- Development: Develop the plate in a separate chamber with the mobile phase (methanol-toluene-ethyl acetate-98% formic acid; 5:20:65:10).[1][2]
- Visualization: After development, air-dry the plate and visualize the spots using a video camera or under UV light.[1][2]

Data Presentation

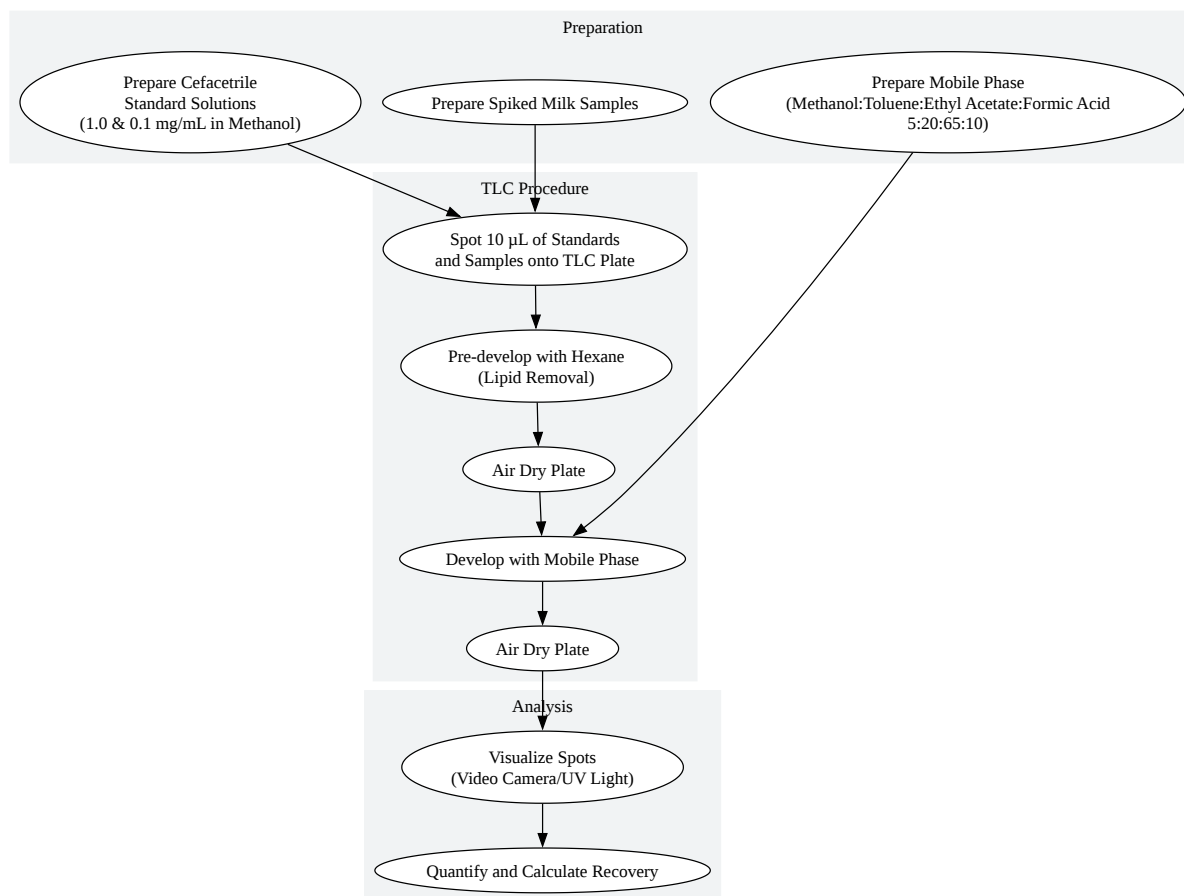
The recovery of **Cefacetriple** from spiked milk samples is a key parameter for method validation. The following table summarizes the recovery data at different concentrations and time points after sample preparation.

Analyte	Concentration (mg/mL)	Day of Experiment	Mean Recovery (%)	Standard Deviation (n=4)
Cefacetrile	1.0	1	89.52	4.61
	2	94.80	2.49	
	3	92.91	4.01	
	5	86.97	6.29	
Cefacetrile	0.1	1	72.47	8.17
	2	97.66	7.50	
	3	46.99	5.57	
	5	37.84	10.40	

Data sourced from Grzelak et al. (2009).[2]

The highest recovery for **Cefacetrile** was observed on the second day of the experiment.[1][2]

Visualizations



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Caption: Key steps and their logical connections in the TLC analysis.

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References

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